REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].[C:5]([OH:12])(=[O:11])/[CH:6]=[CH:7]\[C:8]([OH:10])=[O:9].[CH2:13]([C:15]([CH2:20][OH:21])([CH2:18][OH:19])[CH2:16][CH3:17])[OH:14].[CH2:22]([O:25][CH2:26][CH:27]=[CH2:28])[CH:23]=[CH2:24]>CO>[CH2:1]([OH:4])[CH:2]([OH:3])[CH3:5].[CH2:13]([C:15]([CH2:20][OH:21])([CH2:18][OH:19])[CH2:16][CH3:17])[OH:14].[CH2:22]([O:25][CH2:26][CH:27]=[CH2:28])[CH:23]=[CH2:24].[C:8]1(=[O:10])[O:12][C:5](=[O:11])[CH:6]=[CH:7]1.[C:13]1(=[O:14])[O:4][C:1](=[O:9])[C:2]2=[CH:22][CH:23]=[CH:17][CH:16]=[C:15]12 |f:2.3,6.7|
|
Name
|
|
Quantity
|
1458 g
|
Type
|
reactant
|
Smiles
|
C(CO)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C/C(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)C(CC)(CO)CO.C(C=C)OCC=C
|
Name
|
|
Quantity
|
55 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 798 g |
Name
|
|
Type
|
product
|
Smiles
|
C(O)C(CC)(CO)CO.C(C=C)OCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3012 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(\C=C/C(=O)O1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3102 g |
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(=O)O1)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 521 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |